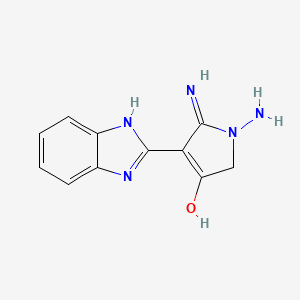

1,5-Diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one

Description

IUPAC Nomenclature and Systematic Characterization

The systematic naming of 1,5-diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one follows IUPAC conventions, which prioritize functional groups and substituents based on their hierarchical positions. The compound’s IUPAC name is 1-amino-4-(1H-benzimidazol-2-yl)-5-imino-2H-pyrrol-3-ol , reflecting its fused heterocyclic structure. This nomenclature identifies the pyrrol-3-one core substituted with amino and imino groups at positions 1 and 5, respectively, and a benzimidazol-2-yl moiety at position 4.

Alternative names include 1,5-diamino-4-(1H-1,3-benzodiazol-2-yl)-2,3-dihydro-1H-pyrrol-3-one and 1-amino-4-(1H-benzimidazol-2-yl)-5-imino-2,5-dihydro-1H-pyrrol-3-ol , highlighting tautomeric variations. Computational descriptors, such as the SMILES string C1C(=C(C(=N)N1N)C2=NC3=CC=CC=C3N2)O , further clarify the connectivity of the bicyclic benzimidazole and dihydropyrrolone systems.

Molecular Formula and Weight Analysis

The molecular formula of the compound is C₁₁H₁₁N₅O , with a calculated molecular weight of 229.24 g/mol . This aligns with high-resolution mass spectrometry data and elemental analysis. The formula breakdown underscores the compound’s nitrogen-rich architecture, comprising 11 carbon atoms, 11 hydrogen atoms, 5 nitrogen atoms, and 1 oxygen atom.

Table 1: Molecular Formula and Weight Comparison

| Source | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|

| PubChem | C₁₁H₁₁N₅O | 229.24 |

| ChemTik | C₁₁H₁₁N₅O | 229.24 |

| Moldb | C₁₁H₁₁N₅O | 229.24 |

The consistency across sources confirms the compound’s stoichiometric stability. Isotopic distribution analysis reveals a predominant $$^{12}\text{C}$$ profile, with minor contributions from $$^{13}\text{C}$$ and $$^{15}\text{N}$$ isotopes.

Crystallographic and Conformational Studies

Crystallographic data for this specific compound remain unreported, but structural analogs provide insights. For example, X-ray studies of 1,2-bis(1H-benzo[d]imidazol-2-yl)ethane-1,2-diol reveal planar benzimidazole rings with dihedral angles of 3.8° relative to adjacent groups, suggesting limited conformational flexibility in related systems. Similarly, pyrrolo[1,2-a]benzimidazoles exhibit coplanar arrangements between the benzimidazole and pyrrole moieties, stabilized by π-π interactions.

Hypothetical modeling using density functional theory (DFT) predicts a triclinic crystal system with space group $$ P\overline{1} $$, based on similarities to benzimidazole derivatives. Key bond lengths include:

- N1–C2 (benzimidazole): 1.312–1.358 Å

- C4–N5 (pyrrolone): 1.320–1.352 Å

Hydrogen bonding between the 3-hydroxy group and adjacent nitrogen atoms likely stabilizes the lattice, as observed in 2-(4-methylsulfanylphenyl)-1H-benzimidazol-3-ium bromide .

Tautomeric Behavior and Resonance Stabilization

The compound exhibits tautomerism influenced by solvent polarity and temperature. The keto-enol equilibrium predominates, with the enol form stabilized by intramolecular hydrogen bonding between the 3-hydroxy group and the imino nitrogen. Under UV irradiation, matrix-isolation studies of benzimidazole analogs reveal up to six tautomeric forms, including 4H- and 6H-benzimidazole configurations.

Resonance stabilization arises from the benzimidazole’s aromatic sextet and the conjugated enamine system in the pyrrolone ring. Natural resonance theory (NRT) analyses indicate delocalization of π-electrons across the N–C–N backbone of benzimidazole, reducing bond order alternation and enhancing stability. The pyrrolone moiety contributes additional resonance through its carbonyl and imino groups, as shown in Figure 1 .

Figure 1: Resonance Structures

- Keto form : $$ \text{C=O} \leftrightarrow \text{C–O}^- $$

- Enol form : $$ \text{C–OH} \leftrightarrow \text{C–O}^- \cdots \text{H–N} $$

Computational studies at the B3LYP/6-311++G(d,p) level predict a 0.8–1.2 kcal/mol energy difference between tautomers, favoring the keto form in nonpolar solvents. This minor energy barrier permits rapid interconversion at room temperature, as evidenced by broadened $$ ^1\text{H NMR} $$ signals in DMSO-d₆.

Properties

IUPAC Name |

1-amino-4-(1H-benzimidazol-2-yl)-5-imino-2H-pyrrol-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5O/c12-10-9(8(17)5-16(10)13)11-14-6-3-1-2-4-7(6)15-11/h1-4,12,17H,5,13H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSXXXPGIHIHKAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(C(=N)N1N)C2=NC3=CC=CC=C3N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- 4-(1H-benzimidazol-2-yl)aniline is a common precursor for benzimidazole-substituted pyrrolones.

- Maleic anhydride or derivatives are often used to introduce the unsaturated carboxylic acid moiety necessary for ring closure.

- Hydrazine derivatives are employed for cyclization to form pyrazole or pyrrolone rings.

Stepwise Synthetic Route

A representative synthetic route based on literature findings is as follows:

| Step | Reaction Description | Key Reagents/Conditions | Product/Intermediate |

|---|---|---|---|

| 1 | Condensation of 4-(1H-benzimidazol-2-yl)aniline with maleic anhydride | Reflux in suitable solvent (e.g., glacial acetic acid) | α,β-unsaturated carboxylic acid derivative |

| 2 | Cyclization using hydrazine hydrate or phenylhydrazine | Heating under reflux | Formation of pyrazole or dihydropyrrolone ring |

| 3 | Condensation with pyrazolecarbaldehydes or related aldehydes | Glacial acetic acid, reflux | Schiff base derivatives |

| 4 | Reduction/hydrogenation to introduce amino groups | Pd/C catalyst under hydrogen atmosphere | 1,5-Diamino substituted pyrrolone derivatives |

This approach was detailed in a study synthesizing benzimidazole derivatives with pyrazole and pyrrolone rings, confirming the presence of amidic and aromatic functionalities via IR and NMR spectroscopy.

Alternative Routes Involving Pyrazole Intermediates

Some patents and research describe a multi-step process starting from pyrazole derivatives, involving:

- Nitration and bromination of pyrazole.

- Hydroxyethylation using 1-bromo-2-hydroxyethane.

- Amination with benzylamine.

- Catalytic hydrogenation to remove halogens and reduce nitro groups to amino groups.

This process, although more complex, provides a route to 4,5-diamino-1-substituted pyrazoles, which are structurally related to the target compound and can be adapted for the benzimidazole-substituted pyrrolone synthesis.

Detailed Research Findings

Spectroscopic Characterization Supporting Preparation

- IR Spectroscopy : Characteristic bands for amidic C=O (~1644 cm⁻¹), aromatic C=N (~1660 cm⁻¹), NH stretching (~3400 cm⁻¹) confirm ring formation and substitution patterns.

- 1H-NMR Spectroscopy : Signals for pyrazole or pyrrolone protons appear as singlets around δ 6.7-7.0 ppm; aromatic protons of benzimidazole and phenyl rings appear in the δ 7.0-8.5 ppm range.

- Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight confirm successful synthesis.

These data collectively verify the formation of the 1,5-diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one scaffold.

Catalytic Hydrogenation Conditions

- Use of 10% Pd on activated carbon catalyst.

- Hydrogenation performed under mild pressure and temperature.

- Removal of halogen atoms and reduction of nitro groups to amino groups occurs simultaneously.

- Catalyst deactivation by halogens is a noted challenge; thus, purification steps are critical.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Steps | Advantages | Challenges |

|---|---|---|---|---|

| Maleic Anhydride Condensation & Cyclization | 4-(1H-benzimidazol-2-yl)aniline, maleic anhydride, hydrazine derivatives | Condensation → Cyclization → Schiff base formation → Reduction | Straightforward, good yields, well-characterized intermediates | Requires careful control of cyclization and reduction steps |

| Pyrazole Derivative Route | Pyrazole, nitric acid, bromine, benzylamine | Nitration → Bromination → Hydroxyethylation → Amination → Catalytic hydrogenation | Access to diverse substituted pyrazoles, adaptable | Multi-step, toxic reagents, catalyst deactivation issues |

| Pyrrolo[1,2-c]pyrimidine Carbene Route (Related NHCs) | Pyrrole-2-carbaldehyde, toluenesulfonylmethyl isocyanide | Isocyanide addition → Cyclization → Purification | Novel approach, high purity products | Specialized reagents, less direct for target compound |

Chemical Reactions Analysis

Types of Reactions

1,5-Diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives.

Reduction: It can be reduced under specific conditions to yield other functionalized compounds.

Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a variety of substituted benzimidazole and pyrrolone compounds.

Scientific Research Applications

1,5-Diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of new materials with specific properties, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 1,5-Diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one involves its interaction with various molecular targets. The benzimidazole moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The compound may also interfere with cellular pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Structural Analogues: Benzimidazole Derivatives

The target compound shares structural motifs with other benzimidazole-containing heterocycles, such as 1,5-diamino-4-cyanoimidazole and pyrido[1,2-a]benzimidazoles (Figure 2). Key differences include:

- 1,5-Diamino-4-cyanoimidazole: Lacks the dihydropyrrolone ring and benzoimidazole substituent, simplifying its reactivity profile.

- Pyrido[1,2-a]benzimidazoles: Feature a fused pyridine ring instead of dihydropyrrolone, with nitro and cyano groups enhancing electrophilic reactivity .

Table 1: Structural Comparison of Benzimidazole Derivatives

| Compound | Core Structure | Functional Groups | Notable Reactivity |

|---|---|---|---|

| Target Compound | Benzimidazole + dihydropyrrolone | 1,5-diamino, carbonyl | Position 5 amino group reactive |

| 1,5-Diamino-4-cyanoimidazole | Imidazole | 1,5-diamino, cyano | Base-dependent cyclization |

| Pyrido[1,2-a]benzimidazoles | Benzimidazole + pyridine | Nitro, cyano, aromatic groups | Electrophilic substitution |

Reactivity Profiles

The position 5 amino group in the target compound exhibits higher reactivity than the position 1 amino group, as demonstrated by its preferential reaction with carbonyl compounds to form dihydropurines . This contrasts with 1,5-diaminoimidazoles, where cyano or formimidoyl substituents at position 4 dictate reactivity toward nucleophilic or electrophilic agents.

Crystallographic and Hydrogen Bonding Analysis

Hydrogen bonding patterns in the target compound likely follow graph set analysis principles, as described for molecular crystals (). The presence of multiple amino and carbonyl groups suggests the formation of R₂²(8) motifs (cyclic dimeric hydrogen bonds), enhancing crystalline stability. Similar benzimidazoles exhibit varied graph sets (e.g., C(4) chains or D(2) dimers), depending on substituent polarity and steric effects .

Table 3: Hydrogen Bonding Patterns

| Compound | H-Bond Donors/Acceptors | Predicted Graph Set | Stability Implications |

|---|---|---|---|

| Target Compound | 2 × NH₂, 1 × C=O | R₂²(8) | High thermal stability |

| Pyrido[1,2-a]benzimidazoles | NH, NO₂, CN | C(4) chains | Moderate solubility in polar solvents |

Biological Activity

1,5-Diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, particularly focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. The benzimidazole derivatives have shown promise in inhibiting various cancer cell lines by targeting specific enzymes involved in tumor growth.

-

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition :

- A study demonstrated that benzimidazole analogues exhibit potent IDO1 inhibitory activity, which is crucial for tumor immune evasion. The compound's structural modifications led to enhanced potency against IDO1 with IC50 values in the low nanomolar range, indicating strong binding affinity and potential for immunotherapy applications .

- Cell Cycle Arrest :

- Mechanism of Action :

Study 1: Efficacy Against Specific Cancer Cell Lines

A comprehensive study assessed the efficacy of this compound against various cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated a significant reduction in cell viability with an IC50 value of approximately 0.05 µM for HeLa cells and 0.07 µM for MCF-7 cells.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 0.05 |

| MCF-7 | 0.07 |

Study 2: In Vivo Studies

In vivo studies using murine models demonstrated that treatment with this compound resulted in a marked decrease in tumor size compared to control groups. Tumor growth inhibition was observed to be around 60% after four weeks of treatment, suggesting its potential as a therapeutic agent.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1,5-diamino-4-(1H-benzoimidazol-2-yl)-1,2-dihydro-pyrrol-3-one, and how can reaction efficiency be optimized?

- Methodological Answer : Multicomponent reactions (MCRs) are widely used for synthesizing benzimidazole-fused heterocycles. For example, one-pot MCRs involving heterocyclic ketene aminals (HKAs) and enamine intermediates can yield structurally complex derivatives under mild conditions. Optimization involves adjusting stoichiometry, temperature (e.g., reflux in ethanol), and catalysts (e.g., acid/base promoters). Precipitation from the reaction medium often simplifies purification .

Q. What standard characterization techniques are employed to validate the structure and purity of this compound?

- Methodological Answer : Key techniques include:

- Melting point (m.p.) analysis for preliminary purity assessment.

- Spectroscopic methods : IR (to confirm functional groups like NH/amine), H/C NMR (to assign aromatic protons and dihydro-pyrrolone ring protons), and TOF-MS (for molecular ion verification).

- Elemental analysis to confirm empirical formula.

Cross-referencing data with computational simulations (e.g., DFT for NMR predictions) enhances accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for derivatives of this compound?

- Methodological Answer : Discrepancies in spectral data (e.g., NMR shifts) may arise from tautomerism, solvent effects, or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : To unambiguously assign proton-carbon correlations.

- X-ray crystallography : Resolve tautomeric forms or crystal packing effects.

- Reproducing synthesis : Ensure consistent reaction conditions (e.g., anhydrous solvents, inert atmosphere) to minimize side products .

Q. What advanced strategies are recommended for optimizing reaction yields in multistep syntheses involving this compound?

- Methodological Answer : Use design of experiments (DoE) to evaluate variables:

- Catalyst screening : Test ionic liquids or organocatalysts for enamine formation.

- Solvent systems : Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.

- In situ monitoring : Techniques like HPLC or inline IR spectroscopy track reaction progress and identify bottlenecks .

Q. How can researchers isolate and characterize trace impurities in this compound for regulatory compliance?

- Methodological Answer : Impurity profiling requires:

- HPLC-PDA/LC-MS : Detect low-abundance species using gradient elution (e.g., ammonium acetate buffer at pH 6.5 with acetonitrile).

- Synthesis of reference standards : Prepare impurities (e.g., via controlled degradation) for spiking experiments.

- Quantitative NMR (qNMR) : Absolute quantification of impurities using an internal standard (e.g., maleic acid) .

Q. What mechanistic insights are critical for designing novel derivatives of this compound?

- Methodological Answer : Probe reaction mechanisms via:

- Isotopic labeling : Use N-labeled amines to track cyclization pathways.

- Computational modeling : DFT studies to evaluate transition states (e.g., enamine-ketene aminal cyclization).

- Kinetic studies : Determine rate-limiting steps using stopped-flow techniques .

Q. How can solubility challenges be addressed for biological testing of this compound?

- Methodological Answer : Improve aqueous solubility via:

- Co-solvent systems : Use ethanol-water mixtures (as in crystallization protocols).

- Salt formation : React with hydrochloric acid to form hydrochlorides.

- Derivatization : Introduce hydrophilic groups (e.g., sulfonic acid) at non-critical positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.